An In-Depth Technical Guide to the Core Properties of 2-(2-methyl-1H-imidazol-1-yl)aniline
An In-Depth Technical Guide to the Core Properties of 2-(2-methyl-1H-imidazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-(2-methyl-1H-imidazol-1-yl)aniline, a heterocyclic amine with significant potential in medicinal chemistry. This document consolidates available data on its physicochemical characteristics, synthesis, and putative biological relevance. Detailed experimental protocols for its synthesis and characterization are outlined, supported by spectroscopic data interpretation. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics targeting the central nervous system.
Core Properties and Physicochemical Data
2-(2-methyl-1H-imidazol-1-yl)aniline, with the CAS number 26286-55-5, is a solid at room temperature.[1] It possesses a molecular formula of C₁₀H₁₁N₃ and a molecular weight of 173.21 g/mol .[2][3] This compound is recognized as a key intermediate in the synthesis of various pharmaceutical agents, particularly those aimed at treating central nervous system (CNS) disorders.[2]
| Property | Value | Source(s) |
| CAS Number | 26286-55-5 | [2][4] |
| Molecular Formula | C₁₀H₁₁N₃ | [2][3] |
| Molecular Weight | 173.21 g/mol | [2][3] |
| Physical Form | Solid | [1] |
| Melting Point | 132.5 °C (Predicted) | [4] |
| Boiling Point | 372.2 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.17 g/cm³ (Predicted) | [5] |
| Purity | 95-97% (Commercially available) | [1][6] |
Synthesis and Experimental Protocols
Proposed Synthetic Route: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.[5][7] This method offers a versatile and efficient pathway to synthesize 2-(2-methyl-1H-imidazol-1-yl)aniline from 2-haloaniline (e.g., 2-bromoaniline or 2-iodoaniline) and 2-methylimidazole.
General Experimental Protocol:
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Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 2-haloaniline (1.0 eq.), 2-methylimidazole (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq.), and a suitable phosphine ligand like Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq.).
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Solvent and Base: Add a dry, aprotic solvent such as toluene or dioxane. Subsequently, add a strong, non-nucleophilic base, for instance, sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.0 eq.).
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Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Logical Workflow for Buchwald-Hartwig Synthesis:
Caption: Buchwald-Hartwig synthesis workflow.
Alternative Synthetic Route: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[8] This approach would involve the reaction of a 2-haloaniline with 2-methylimidazole in the presence of a copper catalyst.
General Experimental Protocol:
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Reaction Setup: In a reaction vessel, combine the 2-haloaniline (1.0 eq.), 2-methylimidazole (1.5 eq.), a copper(I) catalyst such as copper(I) iodide (CuI) (0.1-0.2 eq.), and a base, typically potassium carbonate (K₂CO₃) (2.0 eq.).
-
Solvent: Employ a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the mixture to a high temperature, often in the range of 120-160 °C, for an extended period (24-48 hours). Reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is typically poured into water and extracted with an organic solvent. The subsequent purification steps are similar to those described for the Buchwald-Hartwig amination.
Spectroscopic Characterization
While experimentally obtained spectra for 2-(2-methyl-1H-imidazol-1-yl)aniline are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline and imidazole rings, as well as a characteristic singlet for the methyl group. The protons on the aniline ring would likely appear as complex multiplets in the aromatic region (δ 7.0-7.8 ppm). The two protons on the imidazole ring are expected to appear as distinct singlets or doublets, also in the aromatic region. The methyl protons would be a sharp singlet further upfield, likely in the range of δ 2.2-2.5 ppm. The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The quaternary carbon of the imidazole ring attached to the methyl group would be found downfield. The other carbons of the imidazole and aniline rings would appear in the aromatic region (δ 110-150 ppm). The methyl carbon would be observed at a characteristic upfield chemical shift (δ 10-20 ppm).
IR Spectroscopy (Predicted)
The infrared spectrum would be characterized by N-H stretching vibrations from the primary amine group in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching bands would be observed around 3000-3100 cm⁻¹. C=C and C=N stretching vibrations from the aromatic rings are expected in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (Predicted)
In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z = 173. Subsequent fragmentation may involve the loss of a methyl group or cleavage of the bond between the two rings.
Biological Activity and Potential Signaling Pathways
2-(2-methyl-1H-imidazol-1-yl)aniline is primarily recognized as a crucial building block for the synthesis of pharmaceuticals targeting the central nervous system.[2] The imidazole moiety is a well-known pharmacophore present in many biologically active compounds, including those that interact with various neurotransmitter systems.[9]
Given its structural features, it is plausible that derivatives of this compound could interact with receptors and enzymes within the CNS. The aniline portion provides a scaffold that can be further functionalized to modulate pharmacological activity and pharmacokinetic properties.
Hypothesized Biological Interaction Pathway:
Caption: Hypothesized mechanism of action.
Further research is necessary to elucidate the specific molecular targets and signaling pathways modulated by compounds derived from 2-(2-methyl-1H-imidazol-1-yl)aniline. This would typically involve in vitro binding and functional assays against a panel of CNS receptors and enzymes, followed by in vivo studies in relevant animal models of neurological disorders.
Conclusion
2-(2-methyl-1H-imidazol-1-yl)aniline represents a valuable molecular scaffold for the development of novel therapeutics for central nervous system disorders. This technical guide has summarized its core physicochemical properties and provided detailed, plausible experimental protocols for its synthesis via modern cross-coupling reactions. While experimental spectroscopic and detailed pharmacological data remain to be fully elucidated in the public domain, the information compiled herein provides a solid foundation for researchers to build upon in their drug discovery and development endeavors. The continued exploration of this and related compounds holds significant promise for advancing the treatment of a range of neurological and psychiatric conditions.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. 2-(2-Methyl-1H-imidazol-1-yl)aniline, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
